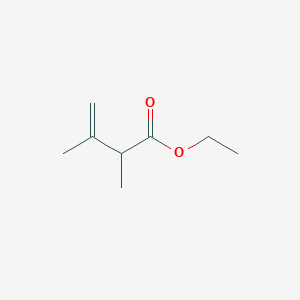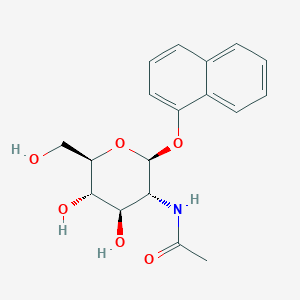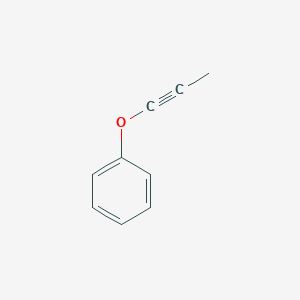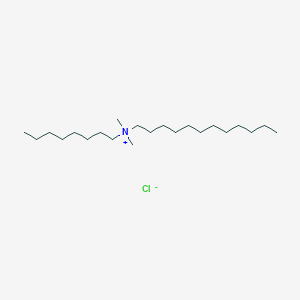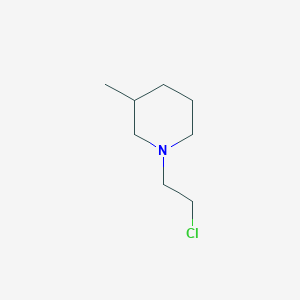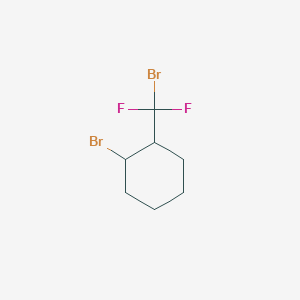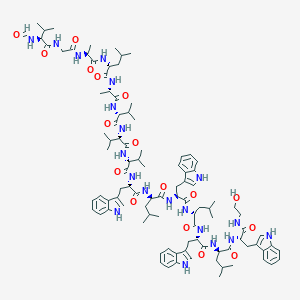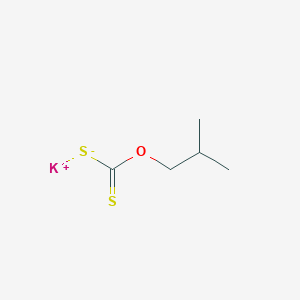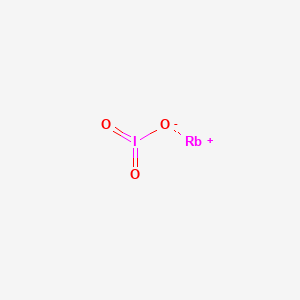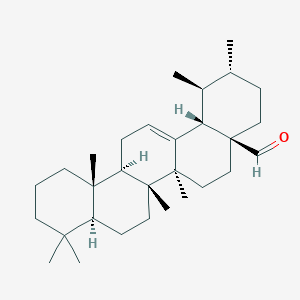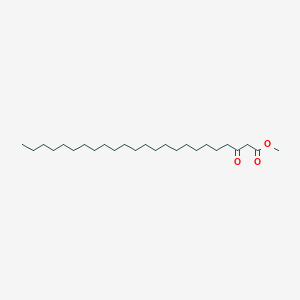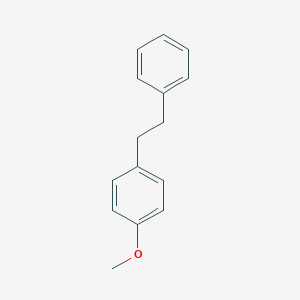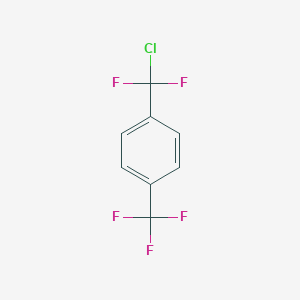
1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene
Overview
Description
1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of both chlorodifluoromethyl and trifluoromethyl groups attached to a benzene ring
Mechanism of Action
Target of Action
Trifluoromethyl-containing compounds are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The mode of action of 1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene involves the activation of the C–F bond in organic synthesis . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .
Biochemical Pathways
The compound is likely involved in the trifluoromethylation of carbon-centered radical intermediates .
Pharmacokinetics
The redox potentials of a variety of trifluoromethyl-containing compounds have been studied, providing helpful physical chemical data for mechanistic studies on trifluoromethylation reactions .
Result of Action
The compound’s trifluoromethylation activity may result in the synthesis of diverse fluorinated compounds .
Action Environment
The compound’s trifluoromethylation activity is likely influenced by factors such as light, temperature, and the presence of other chemical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of aromatic compounds, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The reaction conditions often require the use of a solvent like acetonitrile and a radical initiator such as azobisisobutyronitrile (AIBN) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes that allow for better control over reaction parameters and higher yields. These methods often utilize specialized equipment to handle the reactive intermediates and ensure the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorodifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-), and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the chlorodifluoromethyl group .
Scientific Research Applications
1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene has several scientific research applications:
Comparison with Similar Compounds
- 1-(Trifluoromethyl)-4-(trifluoromethyl)benzene
- 1-(Chlorodifluoromethyl)-4-(difluoromethyl)benzene
- 1-(Chlorodifluoromethyl)-4-(fluoromethyl)benzene
Comparison: 1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene is unique due to the presence of both chlorodifluoromethyl and trifluoromethyl groups, which impart distinct chemical properties compared to similar compounds. These properties include higher reactivity and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[chloro(difluoro)methyl]-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5/c9-7(10,11)5-1-3-6(4-2-5)8(12,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRVRFILFNVROV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345759 | |
| Record name | 1-[Chloro(difluoro)methyl]-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13947-94-9 | |
| Record name | 1-[Chloro(difluoro)methyl]-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13947-94-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



